molecular formula C72H88S4 B13108618 3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene

3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene

Cat. No.: B13108618
M. Wt: 1081.7 g/mol
InChI Key: DDDYAGWWTOGDKP-UHFFFAOYSA-N
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Description

3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a highly intricate molecular framework, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene involves multiple steps, including the formation of the core hexacyclic structure and the subsequent attachment of the 4-(2-ethylhexyl)phenyl groups. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher efficiency, and ensuring consistent quality control. The use of advanced reactors and continuous flow systems can enhance the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the phenyl rings.

Scientific Research Applications

3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacycloicosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene
  • 3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacycloicosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene

Uniqueness

The uniqueness of 3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene lies in its highly intricate molecular structure, which imparts specific chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C72H88S4

Molecular Weight

1081.7 g/mol

IUPAC Name

3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene

InChI

InChI=1S/C72H88S4/c1-9-17-21-49(13-5)45-53-25-33-57(34-26-53)71(58-35-27-54(28-36-58)46-50(14-6)22-18-10-2)61-41-43-73-65(61)67-63(71)69-70(75-67)64-68(76-69)66-62(42-44-74-66)72(64,59-37-29-55(30-38-59)47-51(15-7)23-19-11-3)60-39-31-56(32-40-60)48-52(16-8)24-20-12-4/h25-44,49-52H,9-24,45-48H2,1-8H3

InChI Key

DDDYAGWWTOGDKP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(C8=CC=C(C=C8)CC(CC)CCCC)C9=CC=C(C=C9)CC(CC)CCCC)C=CS7)SC=C3)C1=CC=C(C=C1)CC(CC)CCCC

Origin of Product

United States

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